Pomalidomide-C3-adavosertib

PROTAC Wee1 Selectivity

Challenge: Reversible Wee1 inhibitors like AZD1775 require high target occupancy and show dose-limiting PLK1 off-target effects. Solution: Pomalidomide-C3-adavosertib (ZNL-02-096) is a heterobifunctional PROTAC that catalytically degrades Wee1 via CRBN E3 ligase. - Mechanistically distinct: No PLK1 degradation despite retained biochemical inhibition - Quantitative framework: 6-fold IC50 shift in CRBN-/- cells confirms target engagement - Preclinical utility: Benchmark for novel Wee1 degraders; synergy with olaparib in HR-deficient tumors - Supply: Validated negative control (ZNL-02-178) and isogenic CRBN-/- lines available separately

Molecular Formula C42H45N11O6
Molecular Weight 799.9 g/mol
Cat. No. B10821857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C3-adavosertib
Molecular FormulaC42H45N11O6
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O
InChIInChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55)
InChIKeyLZUDSNUROXNVPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C3-adavosertib Overview


Pomalidomide-C3-adavosertib, also designated ZNL-02-096, is a heterobifunctional proteolysis-targeting chimera (PROTAC) that selectively degrades the Wee1 kinase via the ubiquitin-proteasome system [1]. The compound comprises the clinical Wee1 inhibitor AZD1775 (adavosertib) linked to a pomalidomide moiety, which recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. In vitro characterization demonstrates that this degrader exhibits CRBN-dependent pharmacology, which is mechanistically distinct from that of its parent inhibitor [1].

PROTAC Wee1 degrader – catalytic degradation via ubiquitin-proteasome system, distinct from ATP-competitive inhibition
CRBN-dependent pharmacology – requires cereblon E3 ligase engagement for target degradation
Selective Wee1 loss-of-function model – enables decoupling of kinase inhibition from protein depletion

Pomalidomide-C3-adavosertib Substitution Issues


Generic substitution of Pomalidomide-C3-adavosertib with its parent inhibitor AZD1775 or other ATP-competitive Wee1 inhibitors is scientifically invalid due to fundamental mechanistic divergence. While AZD1775 acts as a reversible inhibitor requiring sustained high target occupancy, Pomalidomide-C3-adavosertib functions catalytically as a degrader, resulting in quantitative differences in potency, downstream pharmacology, and selectivity [1]. Critically, AZD1775 exhibits dose-limiting toxicities and off-target PLK1 inhibition, whereas Pomalidomide-C3-adavosertib selectively degrades Wee1 without degrading PLK1, despite retaining PLK1 inhibitory activity in biochemical assays [1]. Consequently, equimolar substitution fails to replicate the intended degradation-based pharmacology and may introduce confounding off-target effects.

Mechanism Parent inhibitor AZD1775 acts by reversible ATP competition; degrader catalytically eliminates Wee1 protein. Equimolar substitution fails to reproduce degradation-driven pharmacology.
PLK1 off-targets AZD1775 clinical tolerability is limited by PLK1 inhibition, whereas this degrader spares PLK1 degradation despite retaining biochemical PLK1 binding.
Potency context Functional response magnitudes differ substantially; concentration–effect relationships may not transfer between inhibitor and degrader.

Pomalidomide-C3-adavosertib Evidence


Selective Wee1 Degradation Over PLK1

Pomalidomide-C3-adavosertib (ZNL-02-096) demonstrates functional selectivity that is unattainable with the parent inhibitor AZD1775. While both compounds potently inhibit PLK1 in a biochemical FRET-based Z'-LYTE kinase assay (IC50 = 102 nM for ZNL-02-096), multiplexed quantitative proteomics in MOLT4 cells treated with 100 nM ZNL-02-096 for 2 hours revealed Wee1 as the only protein significantly downregulated (Log2FC = -1.97) across the proteome; no degradation of PLK1 was observed [1]. This contrasts sharply with AZD1775, whose clinical tolerability is limited by PLK1-mediated toxicities [1].

Selective Wee1 degradation
Head-to-head
Wee1 downregulated (Log2FC = -1.97); PLK1 protein unchanged at 100 nM in MOLT4 proteomics
Supports Wee1-selective degradation endpoint review
Biochemical PLK1 IC50 = 102 nM; cellular degradation uncoupled from inhibition
PROTAC Wee1 Selectivity PLK1

Enhanced G2/M Accumulation Potency

Pomalidomide-C3-adavosertib induces G2/M cell cycle accumulation at significantly lower concentrations than the parent inhibitor AZD1775, consistent with its catalytic mechanism of action. In MOLT4 cells, 100 nM of ZNL-02-096 produced robust G2/M accumulation, whereas a 10-fold higher concentration of AZD1775 (1 μM) was required to achieve a comparable effect [1]. This enhanced potency was recapitulated across a panel of triple-negative breast cancer and ovarian cancer cell lines, where ZNL-02-096 consistently induced G2/M accumulation at lower doses than either AZD1775 or the negative control degrader ZNL-02-178 [1].

G2/M accumulation potency
Head-to-head
100 nM ZNL-02-096 vs 1 μM AZD1775 for comparable G2/M arrest in MOLT4 cells
Reported cell-cycle endpoint concentration context
10-fold lower concentration requirement; validated across TNBC and ovarian cancer lines
Cell Cycle Wee1 PROTAC Potency

CRBN-Dependent Antiproliferative Activity

The antiproliferative activity of Pomalidomide-C3-adavosertib is mechanistically linked to CRBN recruitment, distinguishing it from inhibitors like AZD1775 that act independently of E3 ligase engagement. In MOLT4 cells, ZNL-02-096 exhibited an IC50 of 390 nM, compared to 800 nM for AZD1775 [1]. Crucially, in CRBN-/- MOLT4 cells, the IC50 of ZNL-02-096 shifted approximately 6-fold to 2220 nM, whereas the negative control degrader ZNL-02-178 (incapable of binding CRBN) had an IC50 of 4557 nM in parental cells [1]. This 6-fold shift quantifies the CRBN-dependent contribution to cytotoxicity, a feature absent in traditional inhibitors.

CRBN-dependent antiproliferation
Reported
IC50 390 nM (parental) → 2220 nM (CRBN-/-), 6-fold shift
CRBN-dependent cytotoxicity endpoint review
72 h treatment; negative control degrader IC50 4557 nM
CRBN-dependence Cytotoxicity PROTAC Wee1

Synergy with Olaparib

Pomalidomide-C3-adavosertib synergizes with the PARP inhibitor olaparib, a combination effect not equivalently achieved with the parent inhibitor. In ovarian cancer cell lines, ZNL-02-096 potentiated the antiproliferative activity of olaparib, whereas the negative control degrader ZNL-02-178 did not [1]. This synergy is consistent with the compound's catalytic degradation of Wee1 and its resultant induction of unrepaired DNA damage [1], positioning it as a tool compound for investigating synthetic lethal interactions between Wee1 degradation and PARP inhibition.

Synergy with PARP inhibitor
Head-to-head
ZNL-02-096 enhanced olaparib antiproliferative effect; inactive degrader showed no synergy
Supports combination-response endpoint interpretation
Ovarian cancer cell models; synergy metrics in source publication
Synergy Olaparib Ovarian Cancer PROTAC

Pomalidomide-C3-adavosertib Applications


Dissecting Wee1 Degradation vs Inhibition

Pomalidomide-C3-adavosertib is optimally deployed in studies aiming to decouple the consequences of Wee1 protein loss from those of Wee1 catalytic inhibition. By comparing its effects to those of AZD1775 at equivalent functional doses (e.g., 100 nM ZNL-02-096 vs. 1 μM AZD1775), researchers can attribute phenotypes specifically to Wee1 degradation rather than kinase inhibition [1]. The availability of the negative control degrader ZNL-02-178 and isogenic CRBN-/- cell lines further enables rigorous dissection of CRBN-dependent pharmacology [1].

Synthetic Lethality: Wee1 Degradation & PARP Inhibition

The demonstrated synergy between Pomalidomide-C3-adavosertib and olaparib in ovarian cancer cell lines positions this degrader as a critical tool for preclinical exploration of combination therapies targeting homologous recombination-deficient tumors [1]. Procurement of this compound enables the investigation of whether Wee1 degradation yields superior synergy with PARP inhibitors compared to Wee1 inhibition, potentially informing future therapeutic development strategies.

Benchmarking Wee1 Degraders

As a well-characterized, first-in-class Wee1 degrader with published quantitative data on degradation kinetics, CRBN-dependence, and selectivity, Pomalidomide-C3-adavosertib serves as an essential benchmark control in the development and characterization of novel Wee1-targeting degraders. Its use enables cross-study comparisons of degradation efficiency (e.g., DC50, Dmax), selectivity (e.g., proteomics), and downstream functional effects [1].

CRBN-Dependent Pharmacology in Hematologic Cancers

Given the enhanced sensitivity of multiple myeloma cell lines to ZNL-02-096 compared to the inactive degrader control [1], this compound is particularly suited for studies exploring the intersection of CRBN-mediated protein degradation and Wee1 dependency in hematologic cancers. The 6-fold shift in IC50 observed in CRBN-/- cells provides a quantitative framework for assessing target engagement and pathway dependency in these models [1].

Application
Selection Property
Validation Focus
Wee1 degradation vs inhibition mechanistic study
CRBN-dependent degradation selectivity
Attributing phenotypes to Wee1 protein loss rather than kinase inhibition
Wee1 degrader and PARP inhibitor combination study
Combination-response endpoint context
Synergy endpoint with PARP inhibition in ovarian cancer cell models
Wee1 degrader benchmarking control
Published degradation kinetics and selectivity profiles
Cross-study comparison of DC50, Dmax, and proteomics selectivity
CRBN-dependent Wee1 degradation in hematologic cancer models
CRBN-dependent cytotoxicity endpoint
Target engagement assessment in CRBN-knockout isogenic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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